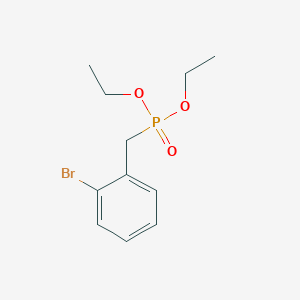
2-Bromobencilfosfonato de dietilo
Descripción general
Descripción
Diethyl 2-bromobenzylphosphonate is an organic compound with the chemical formula C11H16BrO3P. It is a phosphonate ester that contains a bromobenzyl group. This compound is a colorless liquid that is soluble in organic solvents such as ethanol and ether .
Aplicaciones Científicas De Investigación
Diethyl 2-bromobenzylphosphonate has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][4].
Biology: The compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for developing new antibiotics[][4].
Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular pathways[][4].
Industry: In the industrial sector, diethyl 2-bromobenzylphosphonate is used in the production of flame retardants and plasticizers[][4].
Mecanismo De Acción
Target of Action
Related compounds such as diethyl phosphonate have been shown to interact with targets like diacylglycerol acyltransferase/mycolyltransferase ag85c and cholinesterase .
Mode of Action
It’s known that phosphonates can interact with their targets by mimicking the tetrahedral intermediate of the reaction they inhibit, thereby preventing the reaction from proceeding .
Biochemical Pathways
Related compounds have been used in the synthesis of various organic compounds, indicating that they may participate in a variety of biochemical reactions .
Result of Action
Related compounds have been used in the synthesis of various organic compounds, suggesting that they may have a wide range of potential effects .
Análisis Bioquímico
Biochemical Properties
Diethyl 2-bromobenzylphosphonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of natural cytotoxic marine products of polyketide origin via intramolecular Diels-Alder reactions . Additionally, it is involved in the synthesis of stilbenes via on-column oxidation of vicinal diols and Horner-Emmons reactions . These interactions highlight its versatility and importance in biochemical synthesis.
Cellular Effects
Diethyl 2-bromobenzylphosphonate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in biological studies as a virucide . This indicates its potential impact on cellular processes related to viral infections and the immune response.
Molecular Mechanism
The molecular mechanism of Diethyl 2-bromobenzylphosphonate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reactant in the synthesis of inhibitors of the Wnt pathway for colon cancer repression using Wadsworth-Emmons reactions . This suggests that it may inhibit or activate specific enzymes involved in the Wnt signaling pathway, thereby affecting gene expression and cellular functions related to cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 2-bromobenzylphosphonate can change over time. Its stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, it is used in the synthesis of antimalarial drug analogs against Plasmodium falciparum . The temporal effects of these analogs, including their stability and degradation, are crucial for their efficacy in treating malaria.
Dosage Effects in Animal Models
The effects of Diethyl 2-bromobenzylphosphonate vary with different dosages in animal models. Studies have shown that different dosages can lead to varying threshold effects, as well as toxic or adverse effects at high doses. For example, its derivatives have been evaluated for their potential as antimicrobial agents . These studies help determine the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
Diethyl 2-bromobenzylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors. It is used in the synthesis of phosphinic acid-based molecules, which play key roles in many different areas of life science . These interactions can affect metabolic flux and metabolite levels, highlighting its importance in metabolic processes.
Transport and Distribution
Within cells and tissues, Diethyl 2-bromobenzylphosphonate is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can influence its activity and function. For instance, it is used in the synthesis of natural cytotoxic marine products, which require specific transport and distribution mechanisms .
Métodos De Preparación
Diethyl 2-bromobenzylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with 2-bromobenzyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions and yields the desired product after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Diethyl 2-bromobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction of diethyl 2-bromobenzylphosphonate can yield phosphine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields diethyl 2-azidobenzylphosphonate.
Comparación Con Compuestos Similares
Diethyl 2-bromobenzylphosphonate can be compared with other phosphonate esters such as diethyl benzylphosphonate and diethyl 4-methylbenzylphosphonate . While these compounds share similar chemical structures, diethyl 2-bromobenzylphosphonate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity .
Similar compounds include:
- Diethyl benzylphosphonate
- Diethyl 4-methylbenzylphosphonate
- Diethyl 2-chlorobenzylphosphonate
These compounds differ in their substituents on the benzyl ring, which can significantly influence their chemical and biological properties.
Propiedades
IUPAC Name |
1-bromo-2-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSRNZRYSLDCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507432 | |
| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63909-55-7 | |
| Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)
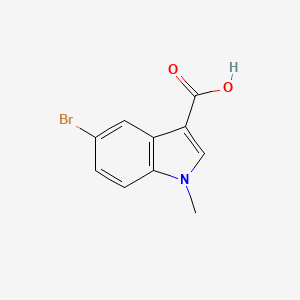
![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)
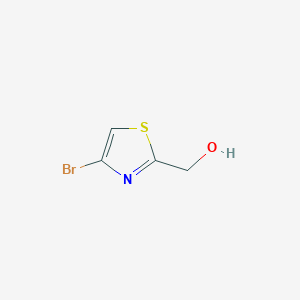
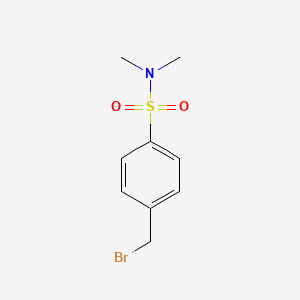
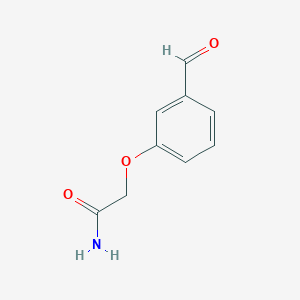
![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)

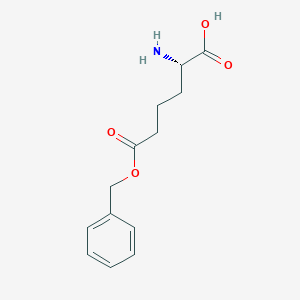


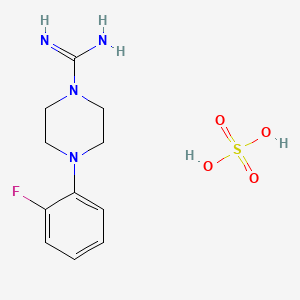

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)
